molecular formula C10H21N B8403541 N,N-dimethyloct-7-en-1-amine

N,N-dimethyloct-7-en-1-amine

Cat. No.: B8403541
M. Wt: 155.28 g/mol
InChI Key: KWHNJSMJWDZDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound’s structure includes a dimethyl-substituted amine group at the first carbon and a double bond between C7 and C8, imparting unique reactivity and physical properties compared to saturated analogs.

Potential applications include use as surfactants, polymer intermediates, or precursors in organic synthesis due to the reactive double bond and tertiary amine functionality.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,N-dimethyloct-7-en-1-amine

InChI

InChI=1S/C10H21N/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3

InChI Key

KWHNJSMJWDZDKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-dimethyloct-7-en-1-amine typically involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyloct-7-en-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyloct-7-en-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile synthon for creating complex molecular structures .

Biology: In biological research, this compound is used to study the interactions of amines with biological molecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which N,N-dimethyloct-7-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Physical State (RT) Key Reactivity Features
This compound C₁₀H₂₁N 155.28 Liquid Terminal alkene, tertiary amine
N,N-Dimethyltetradecan-1-amine C₁₄H₃₁N 213.40 Solid Saturated alkyl chain
2-Chloro-N-methyloct-7-en-1-amine C₉H₁₇ClN 177.69 Liquid Electrophilic chlorine substituent
N,N-Dimethyldodecan-1-amine oxide C₁₂H₂₇NO 201.35 Solid Polar, water-soluble oxide

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